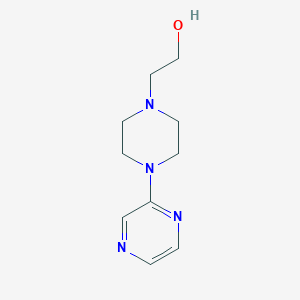
2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol
Overview
Description
2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol, also known as PZP, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that exhibits a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Scientific Research Applications
2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol has been widely used in scientific research as a tool for studying various biological processes. It has been shown to modulate the activity of several neurotransmitter receptors such as dopamine, serotonin, and adrenergic receptors. This compound has also been used to study the role of NMDA receptors in learning and memory processes. Additionally, this compound has been shown to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models, making it a potential therapeutic agent for several psychiatric disorders.
Mechanism of Action
The exact mechanism of action of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is not fully understood, but it is believed to modulate the activity of several neurotransmitter receptors. This compound has been shown to bind to the dopamine D2 receptor and inhibit its activity, which may contribute to its antipsychotic effects. This compound has also been shown to bind to the 5-HT1A receptor and enhance its activity, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects, including modulation of neurotransmitter activity, regulation of gene expression, and alteration of intracellular signaling pathways. This compound has been shown to increase the expression of several neurotrophic factors such as BDNF and NGF, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to decrease the expression of several pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol has several advantages for lab experiments, including its high potency, selectivity, and specificity for certain receptors. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, this compound also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol research, including its potential as a therapeutic agent for psychiatric disorders such as schizophrenia, depression, and anxiety. This compound may also be useful for studying the role of neurotransmitter receptors in addiction and substance abuse. Additionally, this compound may be used to develop novel drugs with improved selectivity and efficacy for certain receptors. Finally, this compound may be used to study the role of neurotrophic factors and inflammatory cytokines in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research that exhibits a range of biochemical and physiological effects. Its high potency, selectivity, and specificity for certain receptors make it a valuable tool for studying various biological processes. This compound has several potential therapeutic applications and may be useful for developing novel drugs with improved selectivity and efficacy. Further research on this compound may lead to new insights into the role of neurotransmitter receptors in psychiatric and neurological disorders.
properties
IUPAC Name |
2-(4-pyrazin-2-ylpiperazin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c15-8-7-13-3-5-14(6-4-13)10-9-11-1-2-12-10/h1-2,9,15H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZBOKOCKAWVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1465212.png)

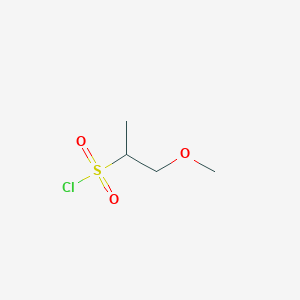

![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1465219.png)
![N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide](/img/structure/B1465220.png)
![2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran](/img/structure/B1465223.png)
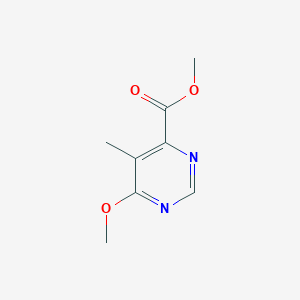
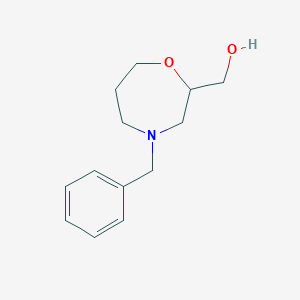
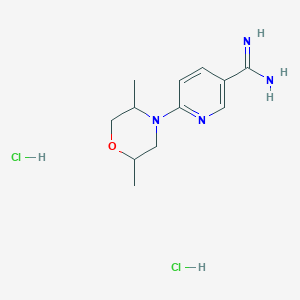

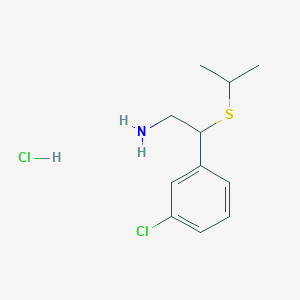

![methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1465234.png)